molecular formula C24H27N3O6S B11267336 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide

2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide

Cat. No.: B11267336
M. Wt: 485.6 g/mol
InChI Key: VUCMRGLLYCEVNX-UHFFFAOYSA-N
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Description

2-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzofuran ring, an oxadiazole ring, and a sulfonamide group, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the oxadiazole and benzofuran intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but often involve strong acids or bases, such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its sulfonamide group suggests possible antibacterial or antifungal properties, while the oxadiazole ring could contribute to anti-inflammatory or anticancer activities.

Medicine

Potential medical applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the oxadiazole ring may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both ethoxy and methoxy groups in 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide distinguishes it from similar compounds. These groups can influence the compound’s solubility, reactivity, and biological activity, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H27N3O6S

Molecular Weight

485.6 g/mol

IUPAC Name

2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C24H27N3O6S/c1-6-27(7-2)34(28,29)17-10-12-19-18(14-17)15(4)22(32-19)24-25-23(26-33-24)16-9-11-20(31-8-3)21(13-16)30-5/h9-14H,6-8H2,1-5H3

InChI Key

VUCMRGLLYCEVNX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC

Origin of Product

United States

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